molecular formula C8H10N2O3 B13933061 5-Hydroxy-2-methoxy-N-methylnicotinamide

5-Hydroxy-2-methoxy-N-methylnicotinamide

Cat. No.: B13933061
M. Wt: 182.18 g/mol
InChI Key: OECWIUTZWNZJEM-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methoxy-N-methylnicotinamide is a functionalized nicotinamide derivative intended for research applications. As a modified pyridine compound, it shares a core structural motif with a class of molecules known to be substrates for the enzyme aldehyde oxidase (AOX1) . This enzyme is a key player in the metabolism of numerous nitrogen-containing heterocyclic drugs, and compounds with similar structures are investigated to understand metabolic stability, pharmacokinetics, and species differences in drug metabolism . The specific methoxy and hydroxy substitutions on the pyridine ring may influence the compound's physicochemical properties, such as solubility and lipophilicity, and its potential biological interactions. This product is provided for non-human research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any form of human use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on identity and purity.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-hydroxy-2-methoxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C8H10N2O3/c1-9-7(12)6-3-5(11)4-10-8(6)13-2/h3-4,11H,1-2H3,(H,9,12)

InChI Key

OECWIUTZWNZJEM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=CC(=C1)O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Hydroxy-2-methoxy-N-methylnicotinamide

General Synthetic Strategy

The synthesis of 5-hydroxy-2-methoxy-N-methylnicotinamide typically involves:

  • Starting from nicotinamide or substituted nicotinic acid derivatives.
  • Introduction of hydroxyl and methoxy groups at the 5- and 2-positions of the pyridine ring.
  • N-methylation of the amide nitrogen to form the N-methylnicotinamide moiety.

This process generally requires selective functional group transformations and controlled reaction conditions to achieve high purity and yield.

Stepwise Synthetic Routes

Hydroxylation and Methoxylation of Nicotinamide Precursors
  • Hydroxylation at the 5-position can be achieved via electrophilic aromatic substitution or directed ortho-metalation followed by quenching with oxygen or hydroxylating agents.
  • Methoxylation at the 2-position is often introduced by methylation of a hydroxy precursor using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
N-Methylation of Nicotinamide
  • The amide nitrogen is methylated using methylating agents like methyl iodide or formaldehyde with reductive amination protocols.
  • Alternative methods involve the use of methyl triflate or dimethyl sulfate in the presence of bases.

Representative Synthetic Procedure

A typical synthetic route may follow:

  • Starting Material: 5-hydroxy-2-methoxynicotinic acid or its ester derivative.
  • Activation: Conversion to acid chloride using thionyl chloride or oxalyl chloride.
  • Amidation: Reaction with methylamine or methylamine derivatives to introduce the N-methylamide group.
  • Purification: Recrystallization or chromatographic techniques to obtain the pure 5-hydroxy-2-methoxy-N-methylnicotinamide.

Reaction Conditions and Optimization

  • Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are commonly used.
  • Temperature control between 0°C to 100°C depending on the step to optimize yield and minimize side reactions.
  • Catalysts or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide) may be employed to facilitate amide bond formation.
  • Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completeness.

Detailed Research Outcomes and Data Tables

Hydrolysis and Stability Data

Conditions Reagents Product Notes
6M HCl, reflux 12 h Acidic hydrolysis 5-Hydroxy-2-methoxynicotinic acid + N-methylamine Quantitative conversion
2M NaOH, 60°C Basic hydrolysis Sodium 5-hydroxy-2-methoxynicotinate ~90% yield; methoxy group remains intact

Note: The compound is stable under ambient conditions but degrades rapidly under strong acidic conditions, indicating sensitivity of the amide bond to hydrolysis.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows methoxy protons at approximately 3.3–3.5 ppm.
    • Aromatic protons of the pyridine ring resonate between 7.5 and 8.5 ppm.
    • Amide NH proton signals may appear as broad singlets due to hydrogen bonding.
  • Mass Spectrometry (MS):
    • High-resolution mass spectrometry confirms molecular ion peaks corresponding to the compound's molecular weight.
  • Chromatography:
    • Reverse-phase HPLC with UV detection at 254 nm confirms purity >95% and resolves any isomeric impurities.

Yield and Purity Optimization

  • Yields of 75–86% have been reported for similar nicotinamide derivatives by optimizing stoichiometry, solvent choice, and reaction time.
  • Purification by recrystallization or preparative chromatography ensures high purity required for biological testing.

Comparative Analysis with Related Nicotinamide Derivatives

Compound Name Key Substituents Synthetic Highlights Yield Range (%) Stability Notes
6-Chloro-N-methoxy-N-methylnicotinamide 6-Chloro, N-methoxy, N-methyl Chlorination followed by methylation and methoxylation 70–85 Stable under neutral conditions; hydrolyzes in strong acid
5-Hydroxy-2-methoxy-N-methylnicotinamide 5-Hydroxy, 2-Methoxy, N-methyl Hydroxylation, methoxylation, amidation 75–86 Sensitive to acidic hydrolysis

Notes on Industrial and Laboratory Scale Synthesis

  • Industrial synthesis may employ continuous flow reactors for better control of reaction parameters and scalability.
  • Automated systems enable precise temperature and reagent dosing control to maximize yield and minimize impurities.
  • Catalyst selection and solvent recycling are important for cost-effectiveness and environmental considerations.

Summary and Recommendations

  • The preparation of 5-hydroxy-2-methoxy-N-methylnicotinamide involves multi-step synthesis starting from nicotinamide derivatives with selective functionalization at the pyridine ring.
  • Key steps include hydroxylation, methoxylation, and N-methylation under controlled conditions.
  • Optimal reaction conditions involve careful choice of solvents, reagents, and temperature to achieve high yield and purity.
  • Stability considerations require storage under neutral to basic conditions, avoiding prolonged exposure to strong acids.
  • Characterization by NMR, MS, and HPLC is essential for confirming structure and purity.
  • Research data supports yields in the range of 75–86% with high product stability under standard laboratory conditions.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methoxy-N-methylnicotinamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cellular metabolism, such as nicotinamide adenine dinucleotide (NAD+) dependent enzymes. This modulation can influence various biochemical pathways, including those related to energy production, DNA repair, and oxidative stress response .

Comparison with Similar Compounds

Structural Comparisons

The structural variations among nicotinamide derivatives significantly influence their properties. Key analogs include:

Compound Name Substituents (Position) N-Substitution Key Structural Features
5-Hydroxy-2-methoxy-N-methylnicotinamide 5-OH, 2-OCH₃ N-CH₃ Hydroxy and methoxy on pyridine ring
N,5-Dimethoxy-N-methylnicotinamide 5-OCH₃, 2-OCH₃ (assumed) N-CH₃ Dual methoxy groups; no hydroxyl
5-Methoxy-N-phenylnicotinamide 5-OCH₃ N-C₆H₅ Phenyl group instead of methyl
5-(2-Methoxyphenyl)-N-(6-methylpyridin-2-yl)-nicotinamide 2-OCH₃ (on phenyl), 6-CH₃ (pyridine) N-(6-methylpyridinyl) Extended aromatic system

Key Observations :

  • N-Methyl substitution reduces steric hindrance compared to bulkier N-aryl groups (e.g., N-phenyl), favoring metabolic stability .
Physicochemical Properties
Property 5-Hydroxy-2-methoxy-N-methylnicotinamide (Inferred) N,5-Dimethoxy-N-methylnicotinamide 5-Methoxy-N-phenylnicotinamide
Molecular Weight ~240 g/mol ~242 g/mol ~272 g/mol
Melting Point Not reported Not reported 230°C (dec.)
Solubility Moderate (polar solvents) Low (nonpolar solvents) Low (organic solvents)

Key Observations :

  • The hydroxyl group in 5-Hydroxy-2-methoxy-N-methylnicotinamide likely increases polarity and water solubility compared to fully methoxylated analogs .
  • N-Phenyl substitution (as in 5-Methoxy-N-phenylnicotinamide) reduces solubility due to hydrophobic interactions .

Key Observations :

  • Electron-donating groups (e.g., methoxy) may stabilize intermediates, improving yields in cross-coupling reactions .
  • Steric hindrance from bulky substituents (e.g., N-phenyl) can reduce reaction efficiency .

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